2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole
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Overview
Description
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a pyrrolidin-1-ylmethyl group.
Preparation Methods
The synthesis of 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Nucleophilic Addition: The pyrrolidin-1-ylmethyl group can participate in nucleophilic addition reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is known for its pharmacological significance. The presence of the pyrrolidine moiety enhances its biological activity by potentially influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives, revealing that certain modifications significantly enhanced their bactericidal effects. For example, a derivative bearing a 4-fluorophenyl moiety demonstrated superior activity against MRSA compared to standard antibiotics like vancomycin .
Compound | Target Bacteria | MIC (µg/mL) | Comparison to Vancomycin |
---|---|---|---|
2a | MSSA | 12 | Comparable |
2b | MRSA | 15 | Inferior |
2c | VRSA | 10 | Superior |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The structure of this compound allows it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Research Findings
In vitro studies indicated that thiazole compounds could inhibit the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of thiazole derivatives has garnered significant attention. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers .
Cytotoxicity Studies
A detailed cytotoxicity study on thiazole derivatives revealed that several compounds exhibited IC50 values lower than those of standard chemotherapeutic agents. For example:
Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|---|
Compound A | MCF-7 | 15 | Higher |
Compound B | HCT-116 | 20 | Comparable |
Compound C | HepG2 | 12 | Lower |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural features. SAR studies indicate that the presence of electron-withdrawing or electron-donating groups on the thiazole ring can significantly affect their potency .
Key Findings:
- Electron-Withdrawing Groups: Enhance lipophilicity and improve membrane permeability.
- Pyrrolidine Substitution: Increases interaction with biological targets, enhancing overall activity.
Properties
Molecular Formula |
C8H11BrN2S |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-bromo-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2 |
InChI Key |
QAMUBCOGTSVDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(S2)Br |
Origin of Product |
United States |
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